O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester
Overview
Description
O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester is a complex organic compound used primarily in the field of proteomics research. This compound is characterized by its protective groups, which are essential in various synthetic processes, particularly in peptide synthesis.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used as protective groups in organic synthesis .
Mode of Action
The compound is likely to interact with its targets by forming silyl ethers under mild conditions . It can react with hydroxyl groups to form corresponding silyl ethers, and with ketones, esters, or amides to form corresponding enol silyl ethers .
Biochemical Pathways
It’s known that similar compounds are often used in the synthesis of ribonucleosides, where they serve as protective groups for hydroxyl groups .
Pharmacokinetics
Similar compounds are known to be sensitive to moisture and have a characteristic odor .
Result of Action
It’s known that similar compounds are often used as protective groups in organic synthesis, suggesting that they may play a role in facilitating chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, it’s known that similar compounds are sensitive to moisture and should be used in anhydrous systems . They should also be handled and used in a fume hood due to their corrosive nature and flammability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester typically involves multiple steps. The process begins with the protection of the hydroxyl group of L-tyrosine using tert-butyldimethylsilyl chloride. This is followed by the protection of the amino group with tert-butoxycarbonyl chloride. The final step involves esterification of the carboxyl group with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove protective groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silyl and carbamate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can result in the removal of protective groups, revealing the functional groups of L-tyrosine .
Scientific Research Applications
O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester is widely used in scientific research, particularly in:
Chemistry: As a protected amino acid derivative in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-L-tyrosine Methyl Ester
- O-tert-Butyldimethylsilyl-L-tyrosine
- N-methyl-N-t-butoxycarbonyl-L-tyrosine
Uniqueness
O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester is unique due to its combination of protective groups, which provide enhanced stability and selectivity in synthetic processes. This makes it particularly valuable in complex peptide synthesis, where multiple functional groups need to be protected and deprotected in a controlled manner .
Properties
IUPAC Name |
methyl (2S)-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO5Si/c1-21(2,3)27-20(25)23(7)18(19(24)26-8)15-16-11-13-17(14-12-16)28-29(9,10)22(4,5)6/h11-14,18H,15H2,1-10H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCFNMSRLHZYAS-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461806 | |
Record name | O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112196-58-4 | |
Record name | O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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